5-(3-Chlorophenoxy)pentanoic acid
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Description
5-(3-Chlorophenoxy)pentanoic acid is a chemical compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67200 . It is a main product in the category of chemistry .
Synthesis Analysis
The synthesis of pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis has been studied . The process is green and sustainable, demonstrating the one-pot catalytic conversion of an aqueous solution containing levulinic acid with formic acid towards pentanoic acid .Molecular Structure Analysis
The molecular structure of this compound includes a chlorine atom attached to the third carbon of the phenyl group, and a pentanoic acid attached via an oxygen atom . The InChI Key for this compound is GHDJNPDNWTXTND-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 386.13ºC at 760 mmHg and a density of 1.229g/cm3 .Safety and Hazards
Properties
IUPAC Name |
5-(3-chlorophenoxy)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c12-9-4-3-5-10(8-9)15-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDJNPDNWTXTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651867 |
Source
|
Record name | 5-(3-Chlorophenoxy)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-52-7 |
Source
|
Record name | 5-(3-Chlorophenoxy)pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7170-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Chlorophenoxy)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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